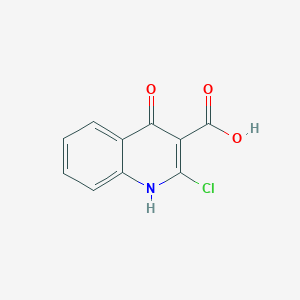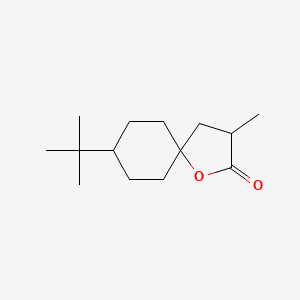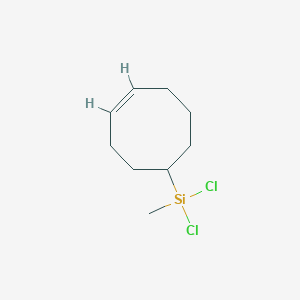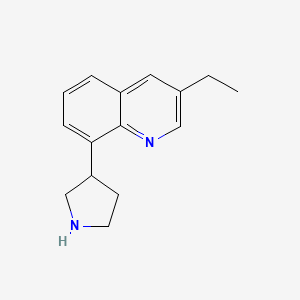
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is a heterocyclic compound that features a fluorine atom, a methyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole typically involves the reaction of 2-(6-methylpyridin-2-yl)-1H-indole with a fluorinating agent. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole involves its interaction with specific molecular targets. It is known to bind to potassium channels, particularly those exposed due to demyelination. This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction. The compound’s action on potassium channels affects neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 6-Fluoro-5-methylpyridin-3-ol
- Trifluoromethylpyridine derivatives
Uniqueness
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H11FN2 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H11FN2/c1-9-3-2-4-13(16-9)14-8-10-7-11(15)5-6-12(10)17-14/h2-8,17H,1H3 |
Clé InChI |
ACQSMDWHWGAVRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)









![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)
